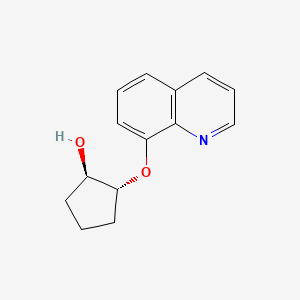
trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a quinoline moiety attached to a cyclopentanol ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and cyclopentanol.
Formation of Quinolin-8-yloxy Intermediate: The quinoline is first functionalized to introduce an 8-yloxy group. This can be achieved through nucleophilic substitution reactions.
Cyclopentanol Derivatization: The cyclopentanol is then derivatized to introduce the desired stereochemistry at the 1 and 2 positions.
Coupling Reaction: The final step involves coupling the quinolin-8-yloxy intermediate with the derivatized cyclopentanol under suitable reaction conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes:
Selection of Solvents: Choosing appropriate solvents that can dissolve both reactants and facilitate the reaction.
Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Formation of quinolin-8-yloxycyclopentanone.
Reduction: Formation of tetrahydroquinolin-8-yloxycyclopentanol.
Substitution: Introduction of various functional groups at the quinoline ring, leading to derivatives with different properties.
Aplicaciones Científicas De Investigación
trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as chiral catalysts and sensors.
Mecanismo De Acción
The mechanism of action of trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine: A chiral diamine used in asymmetric synthesis.
Quinolin-8-ol: A quinoline derivative with antimicrobial properties.
Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group.
Uniqueness
trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol is unique due to its combination of a quinoline moiety and a chiral cyclopentanol ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
(1R,2R)-2-quinolin-8-yloxycyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-11-6-2-7-12(11)17-13-8-1-4-10-5-3-9-15-14(10)13/h1,3-5,8-9,11-12,16H,2,6-7H2/t11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWJIYXJDOYWQS-VXGBXAGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC3=C2N=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=CC=CC3=C2N=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














